molecular formula C5H8N2S3 B1596808 5-Isopropylthio-1,3,4-thiadiazole-2-thiol CAS No. 62868-67-1

5-Isopropylthio-1,3,4-thiadiazole-2-thiol

Cat. No.: B1596808
CAS No.: 62868-67-1
M. Wt: 192.3 g/mol
InChI Key: VFFRRLLMYABDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylthio-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H8N2S3 and a molecular weight of 192.33 g/mol. This compound is part of the thiadiazole family, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylthiol with 1,3,4-thiadiazole-2-thiol under specific conditions[_{{{CITATION{{{2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-[1,3,4 ...](https://link.springer.com/article/10.1007/s10973-023-12813-x). The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as ethanol or methanol is common[{{{CITATION{{{_2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-1,3,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity[_{{{CITATION{{{_2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-1,3,4 .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthio-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-1,3,4 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiadiazoles.

  • Substitution: Generation of various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-Isopropylthio-1,3,4-thiadiazole-2-thiol has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Isopropylthio-1,3,4-thiadiazole-2-thiol is similar to other thiadiazole derivatives, such as 5-phenyl-1,3,4-thiadiazole-2-thiol and 5-amino-1,3,4-thiadiazole-2-thiol. its unique isopropylthio group imparts distinct chemical and biological properties that differentiate it from these compounds.

Comparison with Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazole-2-thiol

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • 5-Cyclopentylsulfanyl-1,3,4-thiadiazole-2-thiol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-propan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S3/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRRLLMYABDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366160
Record name 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62868-67-1
Record name 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropylthio-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Isopropylthio-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-Isopropylthio-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-Isopropylthio-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-Isopropylthio-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-Isopropylthio-1,3,4-thiadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.